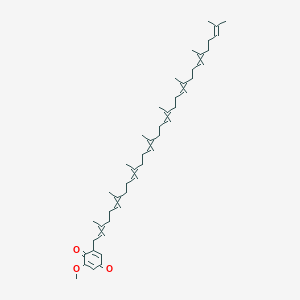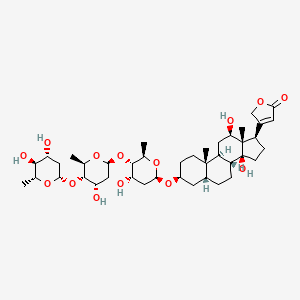![molecular formula C26H51NaO6S B13772013 Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate CAS No. 68541-52-6](/img/structure/B13772013.png)
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a chemical compound with the molecular formula C26H52O6SNa and a molecular weight of 514.73 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-ethylhexyl sulfate: Similar in structure but with a shorter carbon chain.
Docusate sodium: Known for its use as a stool softener and has similar surfactant properties.
Sodium dodecyl sulfate: Commonly used in laboratory detergents and has a different carbon chain length.
Uniqueness
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its longer carbon chain and specific functional groups make it particularly effective in applications requiring strong wetting and penetrating abilities .
Eigenschaften
CAS-Nummer |
68541-52-6 |
|---|---|
Molekularformel |
C26H51NaO6S |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
MXEIXTMTZWGPIM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















